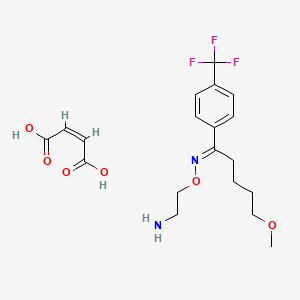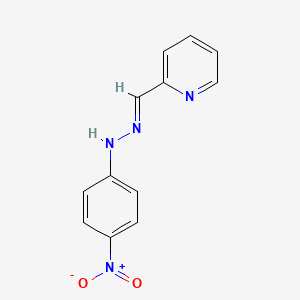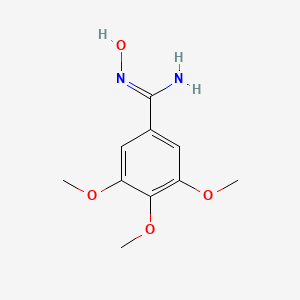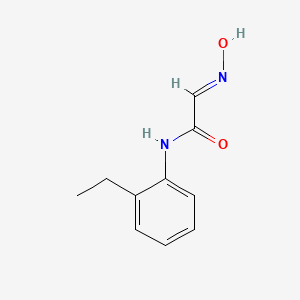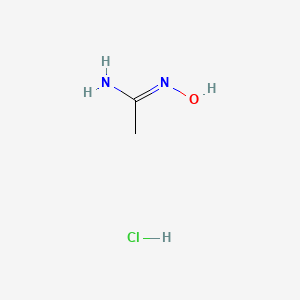
5-氟代噻唑-2-胺
描述
5-Fluorothiazol-2-amine: is a heterocyclic compound with the molecular formula C3H3FN2S . It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The presence of a fluorine atom at the 5-position of the thiazole ring imparts unique chemical properties to this compound .
科学研究应用
Chemistry: 5-Fluorothiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, 5-Fluorothiazol-2-amine is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, 5-Fluorothiazol-2-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
生化分析
Biochemical Properties
5-Fluorothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in nucleotide synthesis and metabolism. The compound can inhibit certain enzymes, thereby affecting the synthesis of nucleotides. Additionally, 5-Fluorothiazol-2-amine can bind to proteins involved in cellular signaling pathways, altering their activity and leading to changes in cellular responses .
Cellular Effects
The effects of 5-Fluorothiazol-2-amine on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting DNA synthesis and repair mechanisms. This disruption leads to the activation of cell signaling pathways that promote cell death. In normal cells, 5-Fluorothiazol-2-amine can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Fluorothiazol-2-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of essential biochemical reactions. This binding can lead to the accumulation of substrates and a decrease in the production of necessary metabolites. Additionally, 5-Fluorothiazol-2-amine can interfere with gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluorothiazol-2-amine can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that 5-Fluorothiazol-2-amine is relatively stable under controlled conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-Fluorothiazol-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and disruption of metabolic pathways. Toxic or adverse effects, such as organ damage or systemic toxicity, have been observed at very high doses. These effects highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
5-Fluorothiazol-2-amine is involved in several metabolic pathways, primarily those related to nucleotide synthesis and metabolism. It interacts with enzymes such as thymidylate synthase and dihydrofolate reductase, inhibiting their activity and affecting the production of nucleotides. This inhibition can lead to changes in metabolic flux and alterations in the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5-Fluorothiazol-2-amine is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, the compound can bind to intracellular proteins and be transported to different cellular compartments. The distribution of 5-Fluorothiazol-2-amine within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 5-Fluorothiazol-2-amine can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. In the nucleus, 5-Fluorothiazol-2-amine can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect energy production and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions:
From 2-Aminothiazole-5-carboxylic Acid: One common method involves the reaction of 2-aminothiazole-5-carboxylic acid with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 5-position.
From 2-Aminothiazole: Another method involves the direct fluorination of 2-aminothiazole using a suitable fluorinating reagent.
Industrial Production Methods: Industrial production of 5-Fluorothiazol-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions is crucial to minimize by-products and ensure the safety of the process .
化学反应分析
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of 5-Fluorothiazol-2-amine.
Reduction: Reduced forms of the compound.
Substitution: Substituted thiazole derivatives.
作用机制
The mechanism of action of 5-Fluorothiazol-2-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom at the 5-position enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
相似化合物的比较
2-Aminothiazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Bromothiazol-2-amine: Contains a bromine atom instead of fluorine, leading to variations in reactivity and biological activity.
5-Chlorothiazol-2-amine: Similar to 5-Fluorothiazol-2-amine but with a chlorine atom, affecting its chemical behavior and applications.
Uniqueness: The presence of the fluorine atom in 5-Fluorothiazol-2-amine makes it unique among thiazole derivatives. Fluorine’s high electronegativity and small size contribute to the compound’s distinct reactivity and biological activity, making it a valuable molecule in various fields of research and industry .
属性
IUPAC Name |
5-fluoro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FN2S/c4-2-1-6-3(5)7-2/h1H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUPNPWVDMNTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435211 | |
| Record name | 5-Fluorothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64588-82-5 | |
| Record name | 5-Fluorothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



